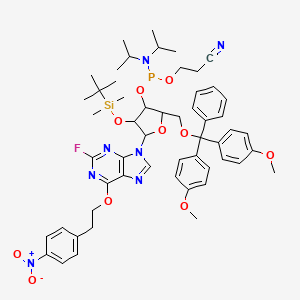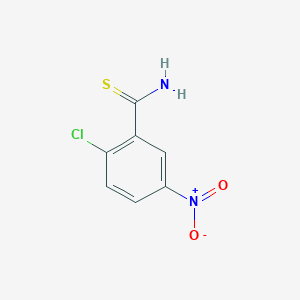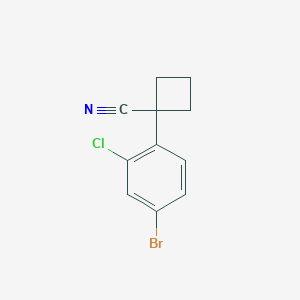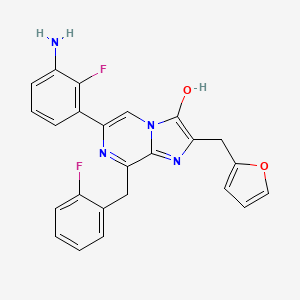
Fluorofurimazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorofurimazine is a derivative of furimazine, a substrate used in bioluminescence imaging. It is specifically designed to enhance the brightness and stability of bioluminescent signals in vivo. This compound is particularly useful in applications involving NanoLuc luciferase, a small, ATP-independent enzyme that produces bright blue light upon oxidation of its substrate.
Métodos De Preparación
Fluorofurimazine is synthesized through a series of chemical reactions starting from furimazine. The synthetic route involves the introduction of fluorine atoms to the furimazine molecule to improve its solubility and bioavailability. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods focus on optimizing the yield and purity of this compound through scalable processes that maintain the integrity of the compound.
Análisis De Reacciones Químicas
Fluorofurimazine undergoes several types of chemical reactions, including oxidation and substitution. The oxidation reaction is catalyzed by NanoLuc luciferase, resulting in the emission of blue light. Common reagents used in these reactions include oxidizing agents and fluorinating agents. The major product formed from the oxidation reaction is an excited-state species that emits light, which is the basis for its use in bioluminescence imaging.
Aplicaciones Científicas De Investigación
Fluorofurimazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for bioluminescent assays to study enzyme kinetics and protein-protein interactions. In biology, it is employed in cell tracking and gene expression studies. In medicine, this compound is used in preclinical imaging to monitor disease progression and treatment efficacy. In industry, it is utilized in high-throughput screening assays for drug discovery and development.
Mecanismo De Acción
The mechanism of action of fluorofurimazine involves its oxidation by NanoLuc luciferase. Upon oxidation, this compound is converted into an excited-state species that emits blue light. This bioluminescent signal is used to track biological events in vivo. The molecular targets of this compound include NanoLuc luciferase and its fusion proteins, which are engineered to produce bioluminescent signals in specific cellular contexts.
Comparación Con Compuestos Similares
Fluorofurimazine is unique in its enhanced solubility and bioavailability compared to its parent compound, furimazine. Similar compounds include hydrofurimazine, which also exhibits improved solubility and prolonged photon generation. this compound is distinguished by its higher brightness and stability in vivo, making it particularly suitable for applications requiring high sensitivity and resolution. Other similar compounds include coelenterazine analogs, which are used in various bioluminescent systems but may not offer the same level of performance as this compound in specific applications.
This compound’s unique properties make it a valuable tool in bioluminescence imaging, enabling researchers to achieve higher sensitivity and resolution in their studies.
Propiedades
Número CAS |
2412089-96-2 |
|---|---|
Fórmula molecular |
C24H18F2N4O2 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H18F2N4O2/c25-17-8-2-1-5-14(17)11-19-23-29-20(12-15-6-4-10-32-15)24(31)30(23)13-21(28-19)16-7-3-9-18(27)22(16)26/h1-10,13,31H,11-12,27H2 |
Clave InChI |
ZCOXIHLUZKFAPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)
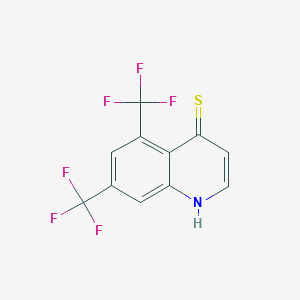
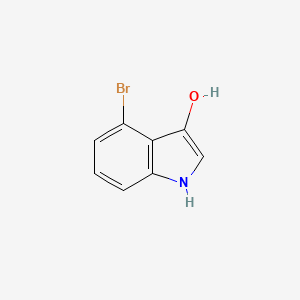

![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
